2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-Hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their analgesic properties , suggesting potential targets could be pain receptors or pathways.
Mode of Action
It’s known that the compound’s analgesic properties are linked to its structural characteristics . The transition from structurally similar compounds was generally accompanied by some decrease in analgesic activity .
Biochemical Pathways
Given its analgesic properties, it may influence pathways related to pain perception and response .
Result of Action
The compound has been associated with marked analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with carboxylic acid derivatives under controlled conditions. The reaction may require the use of strong bases or acids, and the process often involves heating and cooling cycles to ensure proper formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of the propyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and solvents.
Major Products Formed:
Oxidation: Formation of 2-oxo derivatives.
Reduction: Formation of 2-hydroxy derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Comparison with Similar Compounds
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Similar structure but lacks the methyl and propyl groups.
4-Hydroxy-2-quinolones: Related compounds with similar biological activities.
Uniqueness: The presence of the methyl and propyl groups in 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-5-14-11(17)10-12(18)15-9-7-8(2)4-6-16(9)13(10)19/h4,6-7,18H,3,5H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGXZVXLPRJUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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